molecular formula C15H18ClN3OS B12167555 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12167555
M. Wt: 323.8 g/mol
InChI Key: BWGICSSHJJBRTI-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a thiomorpholine ring, and a dihydropyridazinone core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chlorophenyl derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution reactions. The final step involves the formation of the dihydropyridazinone core under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chlorophenyl group can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one stands out due to its combination of the chlorophenyl group, thiomorpholine ring, and dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18ClN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(thiomorpholin-4-ylmethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C15H18ClN3OS/c16-13-3-1-12(2-4-13)14-5-6-15(20)19(17-14)11-18-7-9-21-10-8-18/h1-4H,5-11H2

InChI Key

BWGICSSHJJBRTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=C(C=C2)Cl)CN3CCSCC3

Origin of Product

United States

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